Cas no 792921-10-9 (Abagovomab)

Abagovomab structure
Nombre del producto:Abagovomab
Número CAS:792921-10-9
MF:
Megavatios:
CID:556077
Abagovomab Propiedades químicas y físicas
Nombre e identificación
-
- Immunoglobulin G1,anti-(mouse OC 125) (mouse monoclonal ACA-125 clone 3D5 g-chain), disulfide with mousemonoclonal ACA-125 clone 3D5 k-chain, dimer
- ABAGOVOMAB
- MEN 2234
- Immunoglobulin G1, anti-(mouse oc 125) (mouse monoclonal aca-125 clone 3D5 gamma-chain), disulfide with mouse monoclonal aca-125 clone 3D5 kappa-chain, dimer
- Research Grade Abagovomab(DHJ31001)
- Abagovomab
-
Abagovomab PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00GA1D-1mg |
ABAGOVOMAB |
792921-10-9 | 95% | 1mg |
$324.00 | 2024-04-21 | |
TargetMol Chemicals | T77408-2mg |
Abagovomab |
792921-10-9 | SDS-PAGE:95% SEC-HPLC:95% | 2mg |
¥ 3350 | 2024-07-23 | |
TargetMol Chemicals | T77408-10mg |
Abagovomab |
792921-10-9 | SDS-PAGE:95% SEC-HPLC:95% | 10mg |
¥ 7630 | 2024-07-23 | |
MedChemExpress | HY-P99276-5mg |
Abagovomab |
792921-10-9 | 95.00% | 5mg |
¥6800 | 2024-04-17 | |
TargetMol Chemicals | T77408-50mg |
Abagovomab |
792921-10-9 | SDS-PAGE:95% SEC-HPLC:95% | 50mg |
¥ 15300 | 2024-07-23 | |
TargetMol Chemicals | T77408-5mg |
Abagovomab |
792921-10-9 | SDS-PAGE:95% SEC-HPLC:95% | 5mg |
¥ 5630 | 2024-07-23 | |
TargetMol Chemicals | T77408-25mg |
Abagovomab |
792921-10-9 | SDS-PAGE:95% SEC-HPLC:95% | 25mg |
¥ 11300 | 2024-07-23 | |
MedChemExpress | HY-P99276-1mg |
Abagovomab |
792921-10-9 | 95.00% | 1mg |
¥2600 | 2024-04-17 | |
1PlusChem | 1P00GA1D-5mg |
ABAGOVOMAB |
792921-10-9 | 95% | 5mg |
$815.00 | 2024-04-21 | |
TargetMol Chemicals | T77408-1mg |
Abagovomab |
792921-10-9 | SDS-PAGE:95% SEC-HPLC:95% | 1mg |
¥ 2150 | 2024-07-23 |
Abagovomab Literatura relevante
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
5. Back matter
Related Articles
-
Desarrollo de Inhibidores de la Proteína Quinasa para el Tratamiento del Cáncer Las proteínas quinas……Jun 19, 2025
-
Introducción a un Compuesto Innovador La búsqueda de nuevas entidades químicas con potencial terapéu……Jun 19, 2025
-
La búsqueda de nuevas entidades químicas con potencial terapéutico representa un pilar fundamental e……Jun 19, 2025
-
Análisis de Propiedades Químicas del p-Dithiane-2,5-diol en la Síntesis de Compuestos FarmacológicosDesarrollo de Inhibidores de Tirosina Quinasa para el Tratamiento del Cáncer La biomedicina química ……Jun 19, 2025
-
Diseño Racional de Fármacos Basado en Receptores Acoplados a Proteínas G (GPCRs): Avances y Perspect……Jun 19, 2025
792921-10-9 (Abagovomab) Productos relacionados
- 201733-11-1(Bz-Asn-pNA)
- 898544-48-4(Potassium 2-(azidomethyl)phenyl trifluoroborate)
- 374101-11-8((2E)-3-(3,4-dimethylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 2171339-06-1(6-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylheptanoic acid)
- 1805580-01-1(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenol)
- 1797258-95-7(1-[(naphthalen-1-yl)methyl]-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea)
- 1602796-16-6(1-(iodomethyl)-1-(2-methylpropoxy)cycloheptane)
- 1089687-74-0(Methyl 2-hydroxy-2-(pyridin-2-yl)acetate hydrochloride)
- 885950-40-3(2,3,4,5,6-Pentafluorophenyl2,5-dichlorobenzenesulfonate)
- 26543-89-5(2(3H)-Furanone,3,4-bis(1,3-benzodioxol-5-ylmethyl)dihydro-, (3R,4R)-)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:792921-10-9)Abagovomab

Pureza:99%/99%
Cantidad:1mg/5mg
Precio ($):326.0/853.0